REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH3:12])[CH:7]=[C:6]2[CH:13]=[O:14].B(Br)(Br)Br>>[OH:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH3:12])[CH:7]=[C:6]2[CH:13]=[O:14]
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=CN(C2=CC1)C)C=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
with stirring for 5 min
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The cooling bath was removed
|
Type
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CUSTOM
|
Details
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after 3.5 h
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Duration
|
3.5 h
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Type
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TEMPERATURE
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Details
|
The reaction mixture was then cooled to −10° C.
|
Type
|
ADDITION
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Details
|
16 ml of MeOH were slowly added
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Type
|
ADDITION
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Details
|
by adding sat. NaHCO3 and/or 4 N NaOH
|
Type
|
CUSTOM
|
Details
|
The organic solvents were removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the remaining aqueous mixture was extracted with ethyl acetate (30 ml×5)
|
Type
|
WASH
|
Details
|
washed with brine (10 ml×1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Mg2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C(=CN(C2=CC1)C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.06 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |